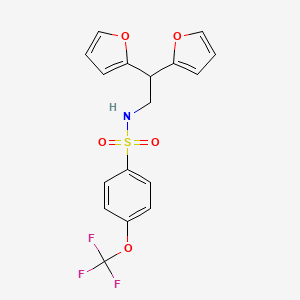

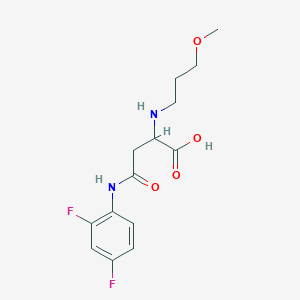

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

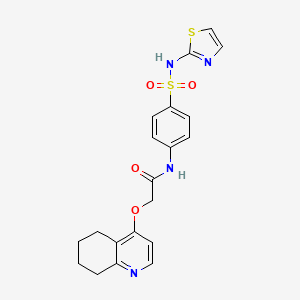

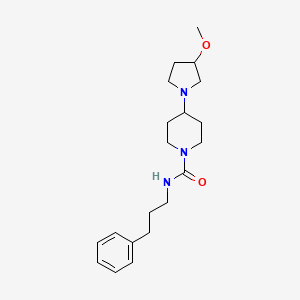

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as DFE-TFBs, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE-TFBs belong to the class of sulfonamide compounds and have been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research has shown the development of novel synthetic pathways involving furan and sulfonamide derivatives, highlighting their utility in constructing complex molecules. For instance, gold(I)-catalyzed reactions have enabled the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, showcasing the versatility of these compounds in organic synthesis (Wang et al., 2014). Additionally, the synthesis of furyl sulfonamides from reactions involving furan and in situ generated N-tosyl imines further exemplifies the reactivity and synthetic applicability of furan-sulfonamide derivatives (Padwa et al., 2003).

Anticancer and Antiviral Applications

The structural modification of benzenesulfonamide derivatives has led to compounds with potential anticancer and antiviral activities. Research into celecoxib derivatives, including those structurally related to "N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide," has identified compounds with promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting the potential for these compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Catalysis and Material Science

In the realm of catalysis and material science, derivatives of benzenesulfonamide have been used to develop efficient catalysts for transfer hydrogenation reactions, indicating their importance in green chemistry and sustainable processes (Ruff et al., 2016). Moreover, the incorporation of sulfonamide groups into complexes for pH-responsive relaxivity presents novel applications in MRI contrast agents, highlighting the potential for these compounds in biomedical imaging (Uzal-Varela et al., 2020).

Novel Molecular Structures

The exploration of novel molecular structures, such as the synthesis and characterization of new 1,2,4-triazole Schiff base and amine derivatives containing sulfonamide moieties, reveals the potential of these compounds in developing new chemical entities with unique properties (Sokmen et al., 2014).

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO5S/c18-17(19,20)26-12-5-7-13(8-6-12)27(22,23)21-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14,21H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYQBMAPFYAVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2982912.png)

![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)

![5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2982917.png)

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)

![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)